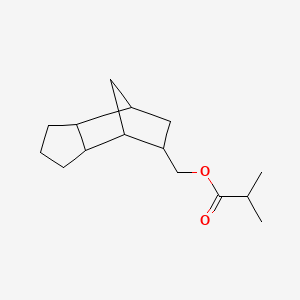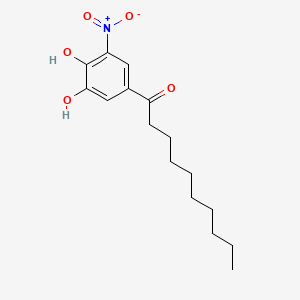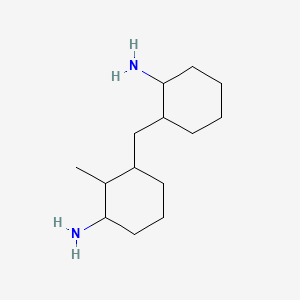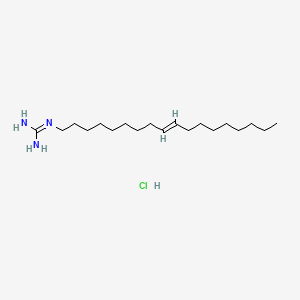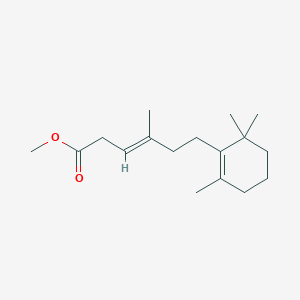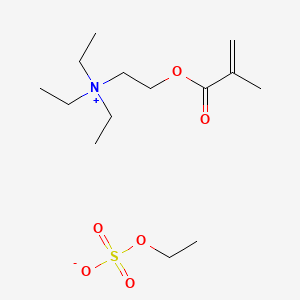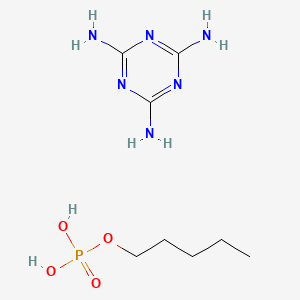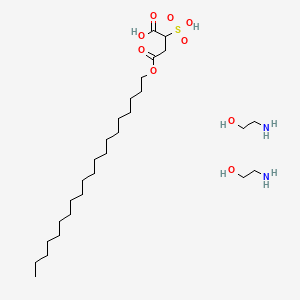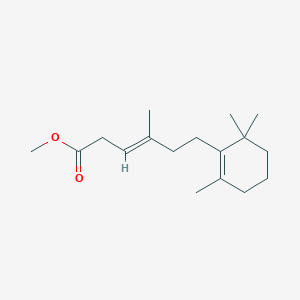
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is a chemical compound with the molecular formula C17H28O2 It is known for its unique structure, which includes a cyclohexene ring and a hexenoic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester typically involves the esterification of 3-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial processes may utilize more robust catalysts and advanced purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activity. It may have applications in the development of new pharmaceuticals or as a tool for studying biochemical pathways.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In industry, this compound can be used in the production of fragrances, flavors, and other specialty chemicals. Its unique structure and properties make it a valuable ingredient in various formulations.
Mechanism of Action
The mechanism of action of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The cyclohexene ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3Z)-: A similar compound with a different geometric configuration.
3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (3E)-: Another geometric isomer with distinct properties.
Uniqueness
The uniqueness of 3-Hexenoic acid, 4-methyl-6-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, methyl ester lies in its specific geometric configuration and the presence of both a cyclohexene ring and a hexenoic acid ester group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
165101-56-4 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
methyl (E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enoate |
InChI |
InChI=1S/C17H28O2/c1-13(9-11-16(18)19-5)8-10-15-14(2)7-6-12-17(15,3)4/h9H,6-8,10-12H2,1-5H3/b13-9+ |
InChI Key |
RHIVEMKMSIGPND-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC(=O)OC)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


